N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S4/c20-13-8-7-11(19-26(21,22)16-6-3-9-23-16)10-15(13)25-17-18-12-4-1-2-5-14(12)24-17/h1-10,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMUKMGKQXFQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its ability to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing excessive firing . The compound may also inhibit certain enzymes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and spectral differences between the target compound and related derivatives:
Key Observations:
Structural Variations :
- The target compound’s 4-hydroxyphenyl group distinguishes it from derivatives like Compound 96 (methylbenzo[b]thiophene) and 1A4 (thiazolone ring). The hydroxyl group may enhance hydrogen-bonding interactions in biological systems .
- Sulfonamide Substituents : Unlike 600173-14-6 (dual benzenesulfonamides), the target uses a thiophene sulfonamide, which likely alters electronic properties and binding affinity .
Spectral Trends :
- IR spectra of sulfonamide-thione derivatives (e.g., compounds 7–9) consistently show C=S stretching (1247–1255 cm⁻¹) and NH absorption (3278–3414 cm⁻¹), confirming tautomeric stability .
- The absence of C=O bands in triazole-thiones (compounds 7–9) contrasts with hydrazinecarbothioamides (compounds 4–6), highlighting synthetic progression .
Biological Implications: Compound 96’s anthrax lethal factor inhibition (IC₅₀ ~ 0.8 µM) suggests that the benzothiazole-thiophene scaffold is critical for targeting metalloproteases .
Biological Activity
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a benzothiazole moiety, a thiophene ring, and a sulfonamide group. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin is reacted with substituted aldehydes and 2-mercapto benzothiazole in the presence of L-proline as a catalyst.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 12.3 |
| Pseudomonas aeruginosa | 13.6 |
| Klebsiella pneumonia | 16.7 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. In vitro studies revealed an IC50 value of 885.8 µg/mL, suggesting moderate antioxidant activity which could be beneficial in preventing oxidative stress-related diseases .
Neuropharmacological Activity
This compound has been investigated for its neuropharmacological properties. It shows good binding affinity with epilepsy-related molecular targets such as GABA(A) receptors and glutamate receptors, indicating potential use in treating neurological disorders .
Study on Cyclin-dependent Kinase Inhibition
A notable study highlighted the compound's ability to inhibit cyclin-dependent kinase 5 (CDK5), which plays a crucial role in neurodegenerative diseases. The compound was found to have a moderate inhibitory effect on CDK5, with structural analysis revealing an unusual binding mode that may inform future drug design .
Anticonvulsant Evaluation
Further evaluations have assessed the anticonvulsant activity of related compounds within the same chemical class. These studies suggest that modifications to the benzothiazole and thiophene components can enhance efficacy against seizure models in rodents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide, and how can intermediates be characterized?
- Methodology :
- Synthesis : Use Lawesson’s reagent for cyclization of precursor thioamide intermediates, followed by oxidative chlorination to generate sulfonyl chloride intermediates. Subsequent coupling with thiophene derivatives can yield the target compound .
- Characterization : Confirm intermediates via melting point (m.p.), thin-layer chromatography (Rf), and spectroscopic techniques (¹H/¹³C NMR, IR). For final compound validation, perform elemental analysis (C, H, N, S) and high-resolution mass spectrometry (HRMS) .
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software is recommended for refinement?
- Methodology :
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures).
- Data Collection : Employ synchrotron or in-house diffractometers for high-resolution data.
- Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling twinned data and high-resolution datasets. Validate hydrogen bonding and π-π stacking interactions using Mercury or OLEX2 .
Q. What analytical techniques are critical for assessing purity and stability during storage?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antitumor activity of this compound, and what statistical methods address variability in cell-line responses?
- Methodology :
- In vitro Screening : Use the NCI-60 panel for dose-response profiling (1–100 µM). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare activity across cell lines. Address outliers via Grubbs’ test or robust regression .
- Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting for caspase-3/9 activation .
Q. What strategies resolve contradictions in crystallographic data, such as disordered sulfonamide groups or non-planar thiazole rings?
- Methodology :
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions. Apply restraints (e.g., SIMU, DELU) to thermal parameters.
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to assess deviations >0.05 Å in bond lengths .
Q. How can structure-activity relationships (SAR) be systematically explored for sulfonamide derivatives of this compound?
- Methodology :
- Analog Synthesis : Replace the benzothiazole moiety with pyrazine (e.g., 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide) or vary substituents on the phenyl ring .
- SAR Analysis : Correlate logP (calculated via ChemDraw) with cytotoxicity. Use CoMFA or CoMSIA for 3D-QSAR modeling .
Q. What experimental and computational approaches optimize solubility without compromising bioactivity?
- Methodology :
- Salt Formation : Screen with counterions (e.g., sodium, meglumine) using pH-solubility profiles.
- Co-solvency : Test PEG-400 or cyclodextrin-based formulations.
- Computational Prediction : Use Schrödinger’s QikProp to estimate aqueous solubility (logS) and adjust substituents (e.g., –OH, –OCH₃) .
Q. How should researchers address discrepancies in biological activity between in vitro and preliminary in vivo models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
